3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound with the empirical formula C8H15Cl2N3. It has a molecular weight of 224.13 . This compound is part of a unique collection of chemicals provided by Sigma-Aldrich to early discovery researchers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively documented in the literature. It is known to be a solid compound .Safety and Hazards
作用機序
Target of Action
The primary targets of 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . Leishmaniasis and malaria are communicable, devastating, and neglected tropical diseases (NTDs) affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by binding to the active site of LmPTR1 , a protein in Leishmania . A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy .
Biochemical Pathways
The compound’s interaction with lmptr1 suggests it may disrupt the normal functioning of this protein, leading to downstream effects that inhibit the growth and proliferation of leishmania .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest it may have favorable pharmacokinetic properties that allow it to reach its targets in sufficient concentrations .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. In vitro studies have shown that it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves the reaction of piperidine with 1H-pyrazole-1-carboxaldehyde in the presence of a reducing agent to form 3-[(1H-pyrazol-1-yl)methyl]piperidine. This intermediate is then reacted with hydrochloric acid to form the final product, 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride.", "Starting Materials": [ "Piperidine", "1H-pyrazole-1-carboxaldehyde", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with 1H-pyrazole-1-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 3-[(1H-pyrazol-1-yl)methyl]piperidine.", "Step 2: The intermediate 3-[(1H-pyrazol-1-yl)methyl]piperidine is then reacted with hydrochloric acid to form 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride.", "Step 3: The product is isolated and purified using standard techniques, such as recrystallization or chromatography." ] } | |
CAS番号 |
1984136-46-0 |
分子式 |
C9H17Cl2N3 |
分子量 |
238.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。